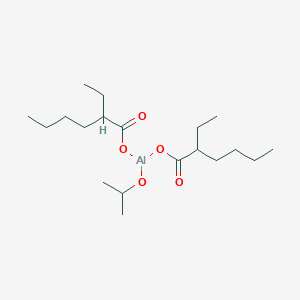Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)-
CAS No.: 56208-99-2
Cat. No.: VC18431555
Molecular Formula: C19H37AlO5
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56208-99-2 |
|---|---|
| Molecular Formula | C19H37AlO5 |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | [2-ethylhexanoyloxy(propan-2-yloxy)alumanyl] 2-ethylhexanoate |
| Standard InChI | InChI=1S/2C8H16O2.C3H7O.Al/c2*1-3-5-6-7(4-2)8(9)10;1-3(2)4;/h2*7H,3-6H2,1-2H3,(H,9,10);3H,1-2H3;/q;;-1;+3/p-2 |
| Standard InChI Key | GSQFXVZDKYFRCE-UHFFFAOYSA-L |
| Canonical SMILES | CCCCC(CC)C(=O)O[Al](OC(C)C)OC(=O)C(CC)CCCC |
Introduction
Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- is an organometallic compound with significant applications in industrial chemistry. This compound combines aluminum with two 2-ethylhexanoate ligands and one 2-propanolato ligand, forming a complex structure that exhibits unique solubility and reactivity properties. It is primarily used in catalysts, coatings, and advanced material synthesis due to its organometallic nature.
Synthesis
The synthesis of aluminum bis(2-ethylhexanoato-kappaO)(2-propanolato) typically involves reacting aluminum precursors (e.g., aluminum alkoxides or chlorides) with 2-ethylhexanoic acid and isopropanol. The reaction proceeds as follows:
\text{AlCl}_3 + 2 \text{C}_8\text{H}_{16}\text{O}_2 + \text{C}_3\text{H}_8\text{O} \rightarrow \text{Al(OCH(CH_3)_2)(C_8H_{15}O_2)_2} + 3 \text{HCl}
Key parameters include:
-
Reaction temperature: .
-
Solvent: Organic solvents like toluene or xylene.
-
Purification: Vacuum distillation or recrystallization.
Catalysts
This compound is widely used as a catalyst in:
-
Polymerization Reactions: Facilitates the polymerization of olefins and other monomers.
-
Oxidation and Hydrogenation: Acts as a precursor for active catalytic species.
Coatings and Films
Aluminum bis(2-ethylhexanoato-kappaO)(2-propanolato) serves as a precursor for thin-film deposition techniques, such as:
-
Sol-gel processes for ceramic coatings.
-
Metal-organic chemical vapor deposition (MOCVD) for microelectronics.
Stabilizers
It is employed as a stabilizer in plastics, varnishes, and paints due to its ability to enhance durability and resistance to environmental degradation.
Hazards
The compound may pose risks associated with:
-
Flammability: Due to its organic solvent solubility.
-
Toxicity: Prolonged exposure can cause irritation to the skin, eyes, and respiratory system.
Precautions
-
Use personal protective equipment (PPE) such as gloves, goggles, and masks.
-
Store in a cool, dry place away from ignition sources.
Research Findings
Recent studies highlight the compound's potential in advanced material applications:
-
Microelectronics: High-purity forms are used for semiconductor materials.
-
Solar Energy Systems: As an adhesion promoter in photovoltaic devices.
-
Environmental Applications: Utilized in water treatment processes due to its chemical reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume